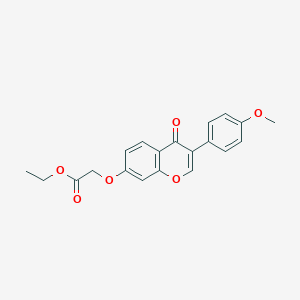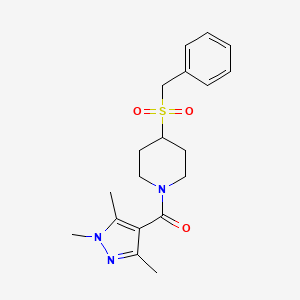
(4-(benzylsulfonyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceutical drugs . It also contains a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The piperidine ring and the pyrazole ring would contribute to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the piperidine ring could undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups and the overall structure of the molecule .Applications De Recherche Scientifique
Molecular Interaction and Antagonist Activity
One study explored the molecular interactions of a structurally similar antagonist, highlighting its binding efficacy to cannabinoid receptors, which could inform the development of new therapeutic agents targeting these receptors (Shim et al., 2002). The research underscores the potential of similar compounds in modulating receptor activities, offering insights into drug design and pharmacological targeting.
Synthesis and Biological Activities
Another study reported on the synthesis and characterization of novel derivatives containing arylthio/sulfinyl/sulfonyl groups, demonstrating their herbicidal and insecticidal activities (Wang et al., 2015). This indicates the agricultural and pest control applications of such compounds, suggesting that related structures could be synthesized and utilized in similar contexts.
Structural Exploration and Antiproliferative Activity
Research into the synthesis, structural exploration, and antiproliferative activity of a novel bioactive heterocycle provides valuable information on its potential as an anticancer agent (Prasad et al., 2018). This emphasizes the significance of structural analysis and bioactivity studies in identifying new therapeutic candidates.
Antimicrobial and Phytotoxic Screening
A study on the synthesis, characterization, and biological screening of pyrazoline derivatives reveals their antimicrobial and phytotoxic properties (Mumtaz et al., 2015). Such findings suggest the potential use of structurally similar compounds in developing new antimicrobial agents and understanding their effects on plant growth.
Structural Analysis and Theoretical Calculations
Investigations into the crystal structure, thermal properties, and theoretical calculations of a compound with a similar sulfonyl and piperidine configuration provide insights into its stability and electronic properties (Karthik et al., 2021). This kind of research is crucial for the development of materials with specific physical or chemical characteristics.
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The superior antipromastigote activity of a related compound was justified by a molecular docking study conducted onLm-PTR1 , complexed with Trimethoprim . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds, it can be inferred that the compound may affect the biochemical pathways related to these diseases .
Result of Action
Related compounds have shown significant inhibition effects againstPlasmodium berghei , with suppression rates of 70.2% and 90.4% . This suggests that this compound may have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-14-18(15(2)21(3)20-14)19(23)22-11-9-17(10-12-22)26(24,25)13-16-7-5-4-6-8-16/h4-8,17H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZOZUOEIPQDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)
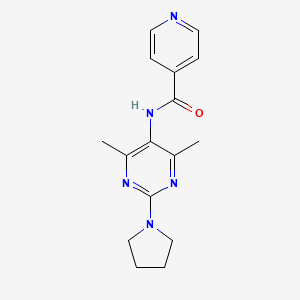

![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)
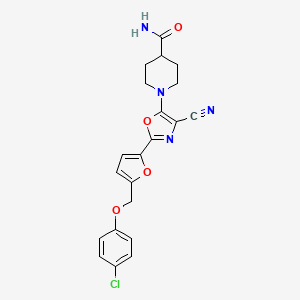
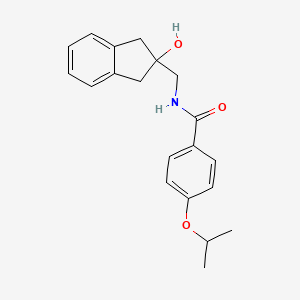

![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)
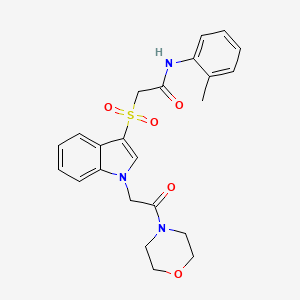
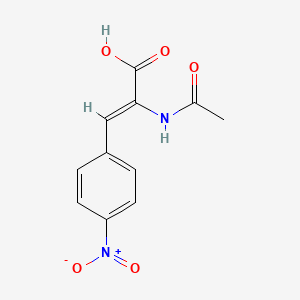

![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)
![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)
